![molecular formula C22H19NO2 B5736147 N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide, also known as DBF, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DBF is a synthetic compound that was first synthesized in 2004 by researchers at the University of Michigan. Since then, DBF has been studied extensively for its potential use in treating various diseases.
作用機序
The exact mechanism of action of N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. This compound has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. In neuroprotection, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in various tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer growth. In neuronal cells, this compound has been found to prevent cell death and improve cognitive function. Additionally, this compound has been shown to reduce inflammation in various tissues, which can lead to a reduction in tissue damage and improved tissue function.
実験室実験の利点と制限
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide has several advantages as a research tool, including its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been found to have low toxicity in vitro, which makes it a useful tool for studying the effects of various compounds on cells. However, this compound also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide. One potential area of research is the development of this compound analogs with improved potency and selectivity. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, the mechanisms of action of this compound could be further elucidated to better understand its therapeutic potential.
合成法
The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide involves multiple steps, starting with the reaction of 2-methylbenzoyl chloride with 2-aminodibenzo[b,d]furan. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylethylenediamine to yield this compound.
科学的研究の応用
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide has been found to have potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects, as it can prevent neuronal cell death and improve cognitive function. Additionally, this compound has been studied for its anti-inflammatory properties, as it can reduce inflammation in various tissues.
特性
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-6-2-3-7-17(15)22(24)23-13-12-16-10-11-21-19(14-16)18-8-4-5-9-20(18)25-21/h2-11,14H,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADUZYVIGYZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5736067.png)

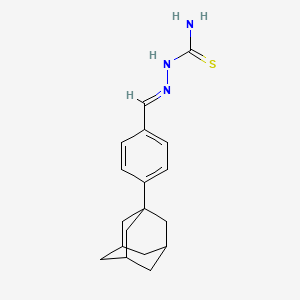
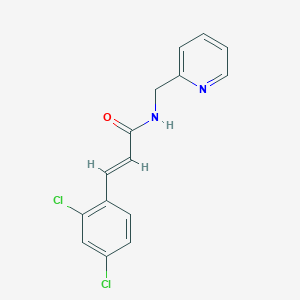
![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)
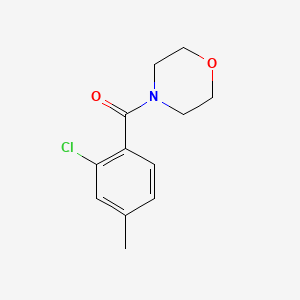
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
![2,4-dichloro-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5736131.png)
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5736139.png)
![2-(4-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
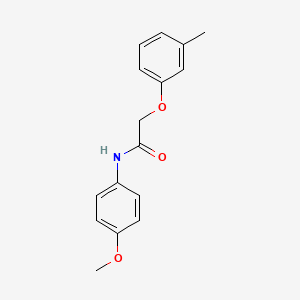
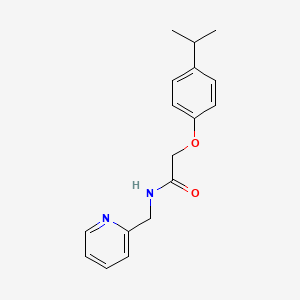
![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
